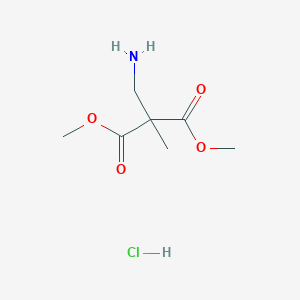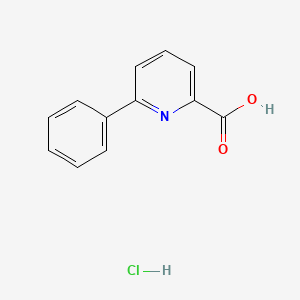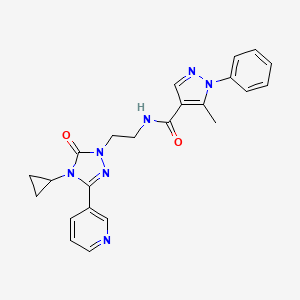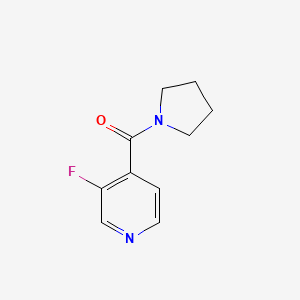![molecular formula C24H26N4O4S2 B2931337 N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide CAS No. 396722-93-3](/img/structure/B2931337.png)
N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant aspect of the research on N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide and related compounds involves their synthesis and subsequent biological evaluation. Studies have demonstrated the synthesis of novel derivatives incorporating various heterocyclic frameworks, such as thioxopyrimidine, pyrazole, pyrimidine, and benzimidazolo[1,2-a]pyrimidine. These compounds are evaluated for their in vitro antitumor activity against cell lines like HepG2 and MCF-7, showcasing the potential for anticancer applications. The comprehensive theoretical and experimental studies affirm the structural integrity and biological relevance of these compounds (Fahim & Shalaby, 2019).
Molecular Docking and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are pivotal in understanding the interaction of such compounds with biological targets. These studies provide insights into the molecular basis of their biological activities, aiding in the design of more potent and selective therapeutic agents. Research on derivatives of this compound has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. QSAR models help in predicting the biological activity based on the chemical structure, guiding the synthesis of new compounds with enhanced efficacy (Palkar et al., 2017).
Anticonvulsant Activity
Some studies have focused on evaluating the anticonvulsant activity of related compounds, identifying potential new treatments for epilepsy and related disorders. These investigations reveal that certain analogs exhibit significant protective effects in various seizure models, underscoring the therapeutic potential of such compounds in neurology (Lambert et al., 1995).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of this compound derivatives have also been a subject of research. Novel pyrazolyl-s-triazine derivatives, for instance, have been synthesized and tested against several microorganisms, showing considerable antimicrobial and antifungal efficacy. Such findings highlight the potential use of these compounds in combating infectious diseases (Sharma et al., 2017).
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-16-3-8-22(17(2)13-16)28-23(20-14-33-15-21(20)26-28)25-24(29)18-4-6-19(7-5-18)34(30,31)27-9-11-32-12-10-27/h3-8,13H,9-12,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSFKBMXYMGJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2931255.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)


![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)


![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)
![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)

![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)